molecular formula C8H5BrFN3S B13691103 2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13691103
M. Wt: 274.12 g/mol
InChI Key: RFHLUAPQMFTVTF-UHFFFAOYSA-N
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Description

2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-fluoroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-fluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-iodophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H5BrFN3S

Molecular Weight

274.12 g/mol

IUPAC Name

5-(2-bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrFN3S/c9-6-4(2-1-3-5(6)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

RFHLUAPQMFTVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C2=NN=C(S2)N

Origin of Product

United States

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